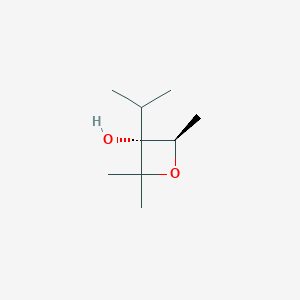

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl Simvastatin is a mixture of diastereoisomers . It is a derivative of Simvastatin, a lipid-lowering drug . The molecular formula of 2-Methyl Simvastatin is C26H40O5.

Molecular Structure Analysis

The molecular structure of 2-Methyl Simvastatin is represented by the formula C26H40O5. The exact structure would need to be determined through methods such as NMR spectroscopy .Physical and Chemical Properties Analysis

The molecular weight of 2-Methyl Simvastatin is 432.601. Other physical and chemical properties such as density, boiling point, and refractive index would need to be determined through further analysis .作用機序

While the exact mechanism of action for 2-Methyl Simvastatin is not specified, Simvastatin, a related compound, acts primarily in the liver. Decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Simvastatin also inhibits hepatic synthesis of very low-density lipoprotein (VLDL) .

Safety and Hazards

Simvastatin, a related compound, is classified as a reproductive toxin (Category 2, H361). It is suspected of damaging fertility or the unborn child. Safety precautions include obtaining special instructions before use, wearing protective clothing, and getting medical advice if exposed or concerned .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyl Simvastatin (Mixture Of Diasteroisomers) involves the modification of the simvastatin molecule. The introduction of a methyl group at the C2 position of the butyrate side chain leads to the formation of the desired compound. This modification can be achieved through a series of chemical reactions.", "Starting Materials": [ "Simvastatin", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Simvastatin is reacted with methyl iodide in the presence of sodium hydride and dimethylformamide to introduce the methyl group at the C2 position of the butyrate side chain.", "The resulting intermediate is then treated with methanol and acetic acid to remove the protecting groups and form the corresponding acid.", "The acid is then reacted with sodium bicarbonate and ethyl acetate to form the desired compound, which is purified through recrystallization in water." ] } | |

CAS番号 |

774611-54-0 |

分子式 |

C26H40O5 |

分子量 |

432.601 |

IUPAC名 |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |

InChIキー |

NJRLXFRIDIFWPB-ZURORQQOSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |

同義語 |

2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)